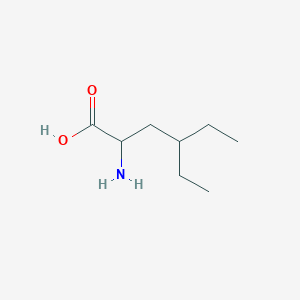

2-Amino-4-ethylhexanoic acid

Description

Contextualization within Non-Proteinogenic Branched-Chain Amino Acids

2-Amino-4-ethylhexanoic acid is classified as a non-proteinogenic, branched-chain amino acid (BCAA). Unlike the 20 common proteinogenic amino acids that are encoded by the universal genetic code and serve as the primary building blocks of proteins, non-proteinogenic amino acids are not naturally incorporated into proteins during translation. researchgate.net The "branched-chain" designation refers to the presence of a non-linear carbon side chain, a feature it shares with the essential proteinogenic amino acids leucine, isoleucine, and valine. researchgate.net

The structural uniqueness of non-proteinogenic BCAAs like 2-Amino-4-ethylhexanoic acid makes them valuable tools in biochemical and pharmaceutical research. Their distinct side-chain architecture can influence molecular interactions, protein folding, and enzymatic activity in ways that are not achievable with their natural counterparts.

Significance of Unnatural Amino Acid Analogues in Contemporary Chemical Biology Research

The deliberate design and synthesis of unnatural amino acid analogues represent a cornerstone of modern chemical biology. These custom-designed molecules allow for the introduction of novel chemical functionalities, biophysical probes, and structural constraints into peptides and proteins. nih.govnih.gov By site-specifically incorporating these analogues, researchers can investigate the intricacies of protein structure and function, map protein-protein interactions, and engineer proteins with enhanced stability, novel catalytic activities, or specific therapeutic properties. nih.govnih.gov The ability to move beyond the limitations of the natural amino acid repertoire has opened up new avenues for drug discovery, biomaterials science, and the fundamental understanding of biological processes. bitesizebio.com

Overview of Academic Research Trajectories for 2-Amino-4-ethylhexanoic Acid

Academic research involving 2-Amino-4-ethylhexanoic acid has focused on its utility as a tool to probe enzyme-substrate specificity. A notable example is the investigation into the activity of chymotrypsin (B1334515), a key digestive enzyme. researchgate.netmdpi.com

In a study by Yamawaki et al., 2-Amino-4-ethylhexanoic acid (referred to as AEH in the study) was synthesized and incorporated into a peptidyl 7-Amino-4-methylcoumarin (B1665955) (AMC) substrate. researchgate.netmdpi.com This synthetic substrate was then used to explore the substrate specificity of chymotrypsin. The research demonstrated that while the substrate containing 2-Amino-4-ethylhexanoic acid possessed high hydrophobicity due to its branched side chain, it exhibited a low reaction velocity with the enzyme. researchgate.netmdpi.com This finding was significant as it highlighted that the specificity of chymotrypsin is not solely dictated by the hydrophobicity of the substrate's amino acid residue but is also influenced by the steric bulk and structural arrangement of the side chain. researchgate.netmdpi.com The study underscores the value of using unnatural amino acids like 2-Amino-4-ethylhexanoic acid to dissect the complex factors governing enzyme recognition and catalysis. researchgate.netmdpi.com The synthesis of racemic 2-Amino-4-ethylhexanoic acid in this research was achieved using diethyl acetamidomalonate as a starting material. researchgate.netmdpi.com

Compound Information

| Compound Name |

| 2-Amino-4-ethylhexanoic acid |

| Leucine |

| Isoleucine |

| Valine |

| 7-Amino-4-methylcoumarin |

| Diethyl acetamidomalonate |

Physicochemical Properties of 2-Amino-4-ethylhexanoic acid

| Property | Value | Source |

| CAS Number | 92987-67-2 | researchgate.net |

| Molecular Formula | C8H17NO2 | researchgate.net |

| Molecular Weight | 159.23 g/mol | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-ethylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTZSUXNNTXOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Ethylhexanoic Acid

Strategies for Racemic 2-Amino-4-ethylhexanoic Acid Synthesis

The preparation of racemic 2-Amino-4-ethylhexanoic acid can be achieved through several chemo-synthetic routes. These methods focus on the construction of the carbon skeleton and the introduction of the amino and carboxylic acid functionalities.

Utilization of Diethyl Acetamidemalonate as a Key Precursor in Synthetic Pathways

A prominent strategy for the synthesis of α-amino acids, including 2-Amino-4-ethylhexanoic acid, involves the use of diethyl acetamidomalonate. researchgate.netorgsyn.orgresearchgate.net This approach, a variation of the malonic ester synthesis, allows for the introduction of the desired side chain through alkylation.

The general synthetic sequence commences with the deprotonation of diethyl acetamidomalonate by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate is then reacted with an appropriate alkyl halide, in this case, a 2-ethylbutyl halide (e.g., 1-bromo-2-ethylbutane), to introduce the 4-ethylhexyl side chain. The resulting substituted malonic ester is subsequently subjected to hydrolysis and decarboxylation under acidic or basic conditions to yield the final racemic 2-Amino-4-ethylhexanoic acid.

The reaction proceeds as follows:

Alkylation: Diethyl acetamidomalonate is alkylated with 1-bromo-2-ethylbutane.

Hydrolysis and Decarboxylation: The product from the alkylation step is hydrolyzed and decarboxylated to afford racemic 2-Amino-4-ethylhexanoic acid.

This method is advantageous due to the commercial availability of diethyl acetamidomalonate and the straightforward nature of the reactions involved. orgsyn.orgchemicalbook.com

Exploration of Alternative Chemo-Synthetic Routes

While the diethyl acetamidomalonate route is well-established, other chemo-synthetic strategies can also be employed for the synthesis of racemic α-amino acids. These include the Strecker synthesis and the Bucherer-Bergs reaction. researchgate.net

The Strecker synthesis involves the reaction of an aldehyde (in this case, 4-ethylhexanal) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

The Bucherer-Bergs reaction utilizes a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate to form a hydantoin, which can then be hydrolyzed to the corresponding amino acid. researchgate.net

Another potential pathway is the Erlenmeyer-Plöchl synthesis , which involves the reaction of an aromatic aldehyde with an N-acylglycine to form an azalactone, a precursor to α-amino acids. researchgate.net Although typically used for aromatic amino acids, modifications could potentially adapt it for the synthesis of aliphatic amino acids like 2-Amino-4-ethylhexanoic acid.

Enantioselective Synthesis and Chiral Resolution of 2-Amino-4-ethylhexanoic Acid Enantiomers

The biological activity of amino acids is often stereospecific, necessitating the development of methods to obtain enantiomerically pure forms. This can be achieved through either enantioselective synthesis, which directly produces a single enantiomer, or through the resolution of a racemic mixture.

Optical Resolution Techniques for Racemic Mixtures (e.g., acyl-AEH)

A common and practical approach to obtaining enantiomerically pure amino acids is through the resolution of a racemic mixture. wikipedia.org This typically involves the derivatization of the racemic amino acid with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. wikipedia.org

For 2-Amino-4-ethylhexanoic acid, this can be accomplished by first acylating the amino group to form N-acyl-2-amino-4-ethylhexanoic acid (acyl-AEH). This derivative is then reacted with a chiral amine, such as brucine (B1667951) or (+)-cinchotoxine, to form diastereomeric salts. wikipedia.org The differing solubilities of these salts allow for their separation by crystallization. Once separated, the individual diastereomers can be treated with acid to cleave the resolving agent and then the acyl group can be removed to yield the pure enantiomers of 2-Amino-4-ethylhexanoic acid.

Another method for chiral resolution is chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. wikipedia.orgnih.govmdpi.comnih.gov The differential interactions between the enantiomers and the chiral stationary phase lead to their separation.

Asymmetric Catalysis Approaches for Stereocontrol

Asymmetric catalysis offers a more direct and atom-economical approach to enantiomerically pure amino acids. researchgate.net This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

One such approach is the catalytic asymmetric hydrogenation of a suitable prochiral precursor. For example, an α,β-unsaturated amino acid derivative could be hydrogenated using a chiral rhodium or ruthenium catalyst to introduce the desired stereocenter.

Another strategy involves the use of chiral phase-transfer catalysts for the asymmetric alkylation of a glycine-derived Schiff base. This method allows for the stereoselective introduction of the 4-ethylhexyl side chain. The use of chiral auxiliaries, such as those derived from camphor (B46023) or other natural products, can also be employed to direct the stereochemical course of the synthesis. core.ac.uk

Optimization of Reaction Conditions and Yield for 2-Amino-4-ethylhexanoic Acid Production

The efficiency and scalability of any synthetic route are critically dependent on the optimization of reaction conditions. nih.gov For the synthesis of 2-Amino-4-ethylhexanoic acid, several factors can be fine-tuned to maximize the yield and purity of the final product.

In the diethyl acetamidomalonate synthesis, the choice of base and solvent for the alkylation step is crucial. Stronger bases may lead to side reactions, while the solvent can influence the reaction rate and selectivity. The temperature and reaction time for both the alkylation and the subsequent hydrolysis/decarboxylation steps also need to be carefully controlled to prevent product degradation and ensure complete conversion.

For industrial-scale production, process optimization might involve the use of flow chemistry, which can offer better control over reaction parameters and improve safety and efficiency. nih.gov The development of efficient purification methods, such as crystallization or chromatography, is also essential for obtaining high-purity 2-Amino-4-ethylhexanoic acid.

Below is a table summarizing key aspects of the synthetic methodologies discussed:

| Synthetic Aspect | Methodology | Key Reagents/Techniques | Outcome |

| Racemic Synthesis | Diethyl Acetamidomalonate Pathway | Diethyl acetamidomalonate, 1-bromo-2-ethylbutane, base | Racemic 2-Amino-4-ethylhexanoic acid |

| Strecker Synthesis | 4-ethylhexanal, ammonia, cyanide | Racemic 2-Amino-4-ethylhexanoic acid | |

| Chiral Resolution | Diastereomeric Salt Formation | Racemic acyl-AEH, chiral amine (e.g., brucine) | Enantiomerically pure (R)- and (S)-2-Amino-4-ethylhexanoic acid |

| Chiral Chromatography | Racemic 2-Amino-4-ethylhexanoic acid, chiral stationary phase | Separation of enantiomers | |

| Enantioselective Synthesis | Asymmetric Catalysis | Prochiral precursor, chiral catalyst (e.g., Rh, Ru) | Enantiomerically enriched 2-Amino-4-ethylhexanoic acid |

| Optimization | Reaction Condition Tuning | Temperature, solvent, catalyst loading, reaction time | Improved yield and purity |

Chemical Derivatization and Structural Modification of 2 Amino 4 Ethylhexanoic Acid

Amine Group Functionalization and Protecting Group Strategies (e.g., Boc-L-AEH)

The amine group of 2-amino-4-ethylhexanoic acid (AEH) is a primary site for functionalization. To control its reactivity during chemical synthesis, particularly in peptide synthesis, the amine group is typically protected. biosynth.com Protecting groups are temporary modifications that prevent unwanted side reactions. biosynth.comorganic-chemistry.org

A widely used protecting group is the tert-butoxycarbonyl (Boc) group. orgsyn.org The reaction of AEH with di-tert-butyl dicarbonate (B1257347) results in the formation of N-(tert-butoxycarbonyl)-2-amino-4-ethylhexanoic acid (Boc-L-AEH). orgsyn.orgsigmaaldrich.com This process is advantageous because it is generally high-yielding and the Boc group can be readily removed under mildly acidic conditions, which are compatible with many other functional groups. sigmaaldrich.com

Table 1: Common Amine Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Mild acid (e.g., trifluoroacetic acid) |

| 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic hydrogenation |

This table provides a summary of common protecting groups used for the amine functionality of amino acids.

The selection of a protecting group is critical for the successful synthesis of complex molecules containing AEH. The stability of the protecting group throughout various reaction steps and the ease and selectivity of its removal are key considerations. organic-chemistry.org

Carboxyl Group Derivatization for Esterification and Peptide Coupling

The carboxylic acid group of 2-amino-4-ethylhexanoic acid is another key site for chemical modification. Derivatization of this group is essential for forming esters and, most importantly, for creating peptide bonds. youtube.com

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. pearson.com This modification can alter the solubility and reactivity of the amino acid derivative. Esters of AEH can be used as intermediates in various synthetic routes.

Peptide Coupling: In peptide synthesis, the carboxylic acid of one amino acid is activated to react with the amine group of another. youtube.com For AEH, this activation is crucial for its incorporation into a peptide chain. Common methods for activating the carboxyl group include the use of coupling reagents. These reagents transform the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. youtube.com

Table 2: Common Peptide Coupling Reagents

| Reagent Name | Abbreviation | Byproducts |

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-ethyl-3-(3-dimethylaminopropyl)urea |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt, phosphonamide derivatives |

| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | HOAt, tetramethylurea |

This table summarizes some of the commonly used reagents for activating the carboxyl group of amino acids for peptide bond formation.

The choice of coupling reagent and reaction conditions is critical to ensure efficient peptide bond formation while minimizing side reactions, such as racemization at the chiral center of the amino acid. thermofisher.com

Modifications to the Alkyl Side Chain of 2-Amino-4-ethylhexanoic Acid

While the amine and carboxyl groups are the primary sites for forming the peptide backbone, the alkyl side chain of 2-amino-4-ethylhexanoic acid offers opportunities for further structural diversification. The ethyl branch at the 4-position contributes to the hydrophobicity and steric bulk of the amino acid. researchgate.net

Modifications to this side chain are less common than derivatization of the termini but can be achieved through various organic synthesis techniques. For instance, the synthesis of AEH itself can be adapted to introduce different alkyl groups at the 4-position, leading to a family of related unnatural amino acids. researchgate.net Such modifications can fine-tune the steric and electronic properties of the amino acid, which can be useful in structure-activity relationship studies of peptides.

Incorporation into Peptide Scaffolds for Biochemical Investigations

The incorporation of unnatural amino acids like 2-amino-4-ethylhexanoic acid into peptide scaffolds is a powerful strategy for creating novel biomolecules with enhanced or entirely new functions. researchgate.netnih.govmdpi.com These modified peptides can serve as probes to study biological processes, as therapeutic agents, or as novel materials.

Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptides in a laboratory setting. google.comnih.gov In SPPS, the C-terminal amino acid is attached to an insoluble polymer resin, and the peptide chain is built up sequentially by adding one amino acid at a time. nih.gov

The incorporation of Boc- or Fmoc-protected 2-amino-4-ethylhexanoic acid into a growing peptide chain follows the standard SPPS cycle:

Deprotection: The protecting group (e.g., Fmoc) on the N-terminus of the resin-bound peptide is removed. rsc.org

Activation and Coupling: The incoming protected AEH is activated at its carboxyl group using a coupling reagent and then reacted with the free amine of the resin-bound peptide. rsc.org

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is synthesized. google.com The use of automated synthesizers has made SPPS a highly efficient and reliable method. nih.gov The choice of resin, protecting groups, and coupling reagents is tailored to the specific sequence and the desired properties of the final peptide. brieflands.comiris-biotech.de

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. nih.govslideshare.netekb.eg In this method, all reactions are carried out in a solvent system, and the intermediate products are isolated and purified after each step. slideshare.net

The incorporation of 2-amino-4-ethylhexanoic acid in solution-phase synthesis involves the coupling of a protected AEH derivative with a protected amino acid or peptide fragment. ekb.eg Purification of the product at each stage is crucial and is often achieved through techniques like extraction and crystallization. nih.gov While this can be a drawback for long peptides, it offers the advantage of full characterization of intermediates. slideshare.net Newer strategies, such as the Group-Assisted Purification (GAP) chemistry, aim to simplify the purification process in solution-phase synthesis. nih.gov

Advanced Analytical Characterization of 2 Amino 4 Ethylhexanoic Acid and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable tools for the separation and purity assessment of amino acids and their derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable in both monitoring the progress of synthesis and in the purification of the final product.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally sensitive molecules like amino acids. In the context of 2-amino-4-ethylhexanoic acid, HPLC is crucial for monitoring the progress of its synthesis and for the purification of the final compound and its derivatives, such as peptide substrates. researchgate.net

A typical approach for analyzing amino acids and their derivatives involves reverse-phase HPLC (RP-HPLC). The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. For a compound like 2-amino-4-ethylhexanoic acid, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation.

Reaction Monitoring: During the synthesis of 2-amino-4-ethylhexanoic acid or its incorporation into a peptide, HPLC can be used to track the consumption of starting materials and the formation of the product. Small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed. The appearance of a new peak corresponding to the product and the decrease in the peak areas of the reactants provide a clear picture of the reaction kinetics.

Purification: Preparative HPLC is a standard method for purifying the synthesized 2-amino-4-ethylhexanoic acid and its derivatives to a high degree of purity. By scaling up the analytical method, larger quantities of the compound can be injected onto the column, and the fraction corresponding to the desired product is collected.

A study on the synthesis of a peptide substrate containing 2-amino-4-ethylhexanoic acid utilized RP-HPLC for the analysis of the final product. researchgate.net The analysis of similar amino acid derivatives has been successfully performed using columns such as a Jupiter 4u Proteo column with a gradient of acetonitrile (B52724) in water containing trifluoroacetic acid (TFA) as a mobile phase and UV detection at 220 and 254 nm. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of a 2-Amino-4-ethylhexanoic Acid Containing Peptide

| Parameter | Value |

| Column | Jupiter 4u Proteo, 90Å, 150 x 4.6 mm |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 20 µL |

This table is based on methods used for similar peptide analyses and serves as a representative example. researchgate.net

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, including the synthesis of amino acids. researchgate.net It allows for the quick assessment of the reaction mixture's composition, helping to determine the reaction's endpoint.

For the analysis of amino acids like 2-amino-4-ethylhexanoic acid, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is critical and depends on the polarity of the compounds to be separated. A mixture of a nonpolar solvent (like chloroform (B151607) or n-butanol), a polar solvent (like methanol), and an acid (like acetic acid) is often used to achieve good separation of amino acids from their starting materials. researchgate.net

The progress of the synthesis is monitored by spotting the reaction mixture on a TLC plate alongside the starting materials. After developing the plate in a suitable solvent system, the spots are visualized. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative retention factor (Rf) value of the product will differ from that of the starting materials.

Visualization of the spots can be achieved using various methods. As amino acids are often not UV-active unless they contain an aromatic ring, a staining agent is typically required. Ninhydrin (B49086) is a common reagent that reacts with the primary or secondary amine group of the amino acid to produce a colored spot, typically purple or yellow. epfl.ch

Table 2: Typical TLC System for Monitoring Amino Acid Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) is a common system for amino acids. researchgate.net |

| Application | The reaction mixture and starting materials are spotted on the baseline of the TLC plate. |

| Development | The plate is placed in a developing chamber containing the mobile phase. |

| Visualization | The plate is dried and then sprayed with a ninhydrin solution, followed by gentle heating. epfl.ch |

| Interpretation | The formation of a new spot with a different Rf value from the starting materials indicates product formation. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous determination of the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the structure of 2-amino-4-ethylhexanoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 2-amino-4-ethylhexanoic acid.

¹H NMR Spectroscopy: A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. For 2-amino-4-ethylhexanoic acid, one would expect to see distinct signals for the protons on the alpha-carbon, the ethyl group, and the butyl chain. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms (the amino and carboxylic acid groups).

¹³C NMR Spectroscopy: A ¹³C NMR spectrum shows the number of different types of carbon atoms in the molecule. The chemical shift of each carbon signal provides information about its hybridization and chemical environment. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically 170-185 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Amino-4-ethylhexanoic Acid

| Atom Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | ~10-12 (s, 1H) | ~175-180 |

| C2 (CH-NH₂) | ~3.5-4.0 (t, 1H) | ~55-60 |

| C3 (CH₂) | ~1.4-1.7 (m, 2H) | ~30-35 |

| C4 (CH-CH₂CH₃) | ~1.3-1.6 (m, 1H) | ~35-40 |

| C5 (CH₂) | ~1.2-1.4 (m, 2H) | ~25-30 |

| C6 (CH₃) | ~0.8-1.0 (t, 3H) | ~10-15 |

| C4-Ethyl (CH₂) | ~1.2-1.5 (m, 2H) | ~20-25 |

| C4-Ethyl (CH₃) | ~0.8-1.0 (t, 3H) | ~10-15 |

| NH₂ | ~5-8 (br s, 2H) | - |

These are estimated values based on data for structurally related compounds. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For 2-amino-4-ethylhexanoic acid, a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used to generate the molecular ion ([M+H]⁺) with minimal fragmentation. The exact mass of this ion can be used to confirm the elemental composition of the molecule.

The fragmentation pattern in a tandem mass spectrometry (MS/MS) experiment can provide valuable structural information. For amino acids, common fragmentation pathways include the loss of water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the protonated molecular ion. nih.gov The fragmentation of the aliphatic side chain would also produce characteristic fragment ions.

Table 4: Expected Mass Spectrometric Data for 2-Amino-4-ethylhexanoic Acid

| Analysis | Expected Result |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| High-Resolution MS (ESI+) | Expected [M+H]⁺ m/z: 160.1332 |

| Key Fragmentation Pathways | Loss of H₂O ([M+H-H₂O]⁺), Loss of NH₃ ([M+H-NH₃]⁺), Loss of COOH group ([M+H-HCOOH]⁺) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 2-amino-4-ethylhexanoic acid, the IR spectrum would show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid group, the N-H stretches of the amine group, and the C-H stretches of the aliphatic chain.

Table 5: Characteristic IR Absorption Bands for 2-Amino-4-ethylhexanoic Acid

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1700-1725 | |

| Amine | N-H stretch | 3300-3500 (two bands for primary amine) |

| N-H bend | 1550-1650 | |

| Aliphatic | C-H stretch | 2850-2960 |

These are typical ranges and can be influenced by hydrogen bonding and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is most useful for compounds containing chromophores, such as conjugated systems or aromatic rings. Since 2-amino-4-ethylhexanoic acid lacks a significant chromophore, it is not expected to show strong absorption in the standard UV-Vis range (200-800 nm). The carboxylic acid group may show a weak n→π* transition at around 200-210 nm. sielc.com Therefore, UV-Vis spectroscopy is of limited use for the direct structural elucidation of this compound but can be relevant for its derivatives that contain a chromophore.

Chiroptical Methods for Stereochemical Analysis

The unambiguous determination of the stereochemistry of chiral molecules is a critical aspect of chemical analysis, particularly for non-proteinogenic amino acids such as 2-Amino-4-ethylhexanoic acid, whose biological and chemical properties are intrinsically linked to their three-dimensional structure. Chiroptical methods, which are based on the differential interaction of chiral molecules with left- and right-circularly polarized light, are powerful non-destructive techniques for elucidating the absolute configuration and conformational preferences of such compounds in solution. reading.ac.uknumberanalytics.com The primary chiroptical techniques employed for this purpose are Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). reading.ac.uknumberanalytics.com

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are closely related techniques that probe the electronic transitions of a chiral molecule. ECD measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength. youtube.com For amino acids, the primary chromophore is the carboxyl group, which exhibits a weak n → π* transition around 210-230 nm. The sign and magnitude of the Cotton effect in the ECD spectrum are highly sensitive to the stereochemistry at the α-carbon. mdpi.comresearchgate.net ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), can be directly correlated with the absolute configuration of the chiral center. acs.org

The application of these chiroptical methods to 2-Amino-4-ethylhexanoic acid would involve a combined experimental and theoretical approach. High-quality experimental ECD, ORD, and VCD spectra of the purified enantiomers would be recorded. Concurrently, computational methods, such as Density Functional Theory (DFT), would be employed to calculate the theoretical spectra for the (R)- and (S)-enantiomers of 2-Amino-4-ethylhexanoic acid. mdpi.comresearchgate.net By comparing the experimentally measured spectra with the calculated spectra, the absolute configuration of the synthesized or isolated amino acid can be unequivocally assigned. reading.ac.ukresearchgate.net

Furthermore, derivatization of the amino and carboxyl groups of 2-Amino-4-ethylhexanoic acid can be utilized to enhance the chiroptical signals and facilitate stereochemical analysis. For instance, the introduction of an aromatic chromophore, such as a benzoyl or naphthoyl group, at the amino functionality can significantly increase the intensity of the ECD signal, making the analysis more sensitive and reliable. nih.gov

To illustrate the type of data obtained from chiroptical analysis, a hypothetical data table for the (S)-enantiomer of a derivatized 2-Amino-4-ethylhexanoic acid is presented below. The data is based on typical values observed for similar branched-chain amino acids and is for illustrative purposes only.

| Chiroptical Method | Parameter | Wavelength (nm) | Value |

| ECD | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | 220 | +5,200 |

| ORD | Specific Rotation [α] (deg) | 589 (D-line) | +15.8 |

| VCD | Anisotropy Ratio (ΔA/A) | 1735 (C=O stretch) | +1.2 x 10⁻⁴ |

Table 1: Hypothetical Chiroptical Data for N-Benzoyl-(S)-2-Amino-4-ethylhexanoic Acid

Theoretical and Computational Investigations of 2 Amino 4 Ethylhexanoic Acid

Molecular Modeling and Conformational Analysis of 2-Amino-4-ethylhexanoic Acid and its Peptide Conjugates

Molecular modeling and conformational analysis provide insights into the three-dimensional structures and flexibility of 2-amino-4-ethylhexanoic acid and its peptide derivatives. The branched ethyl group at the 4-position of the hexanoic acid side chain introduces significant steric bulk, which restricts the conformational freedom of the molecule. researchgate.netresearchgate.net

When incorporated into a peptide chain, the AEH residue influences the local and global conformation of the peptide. researchgate.net Studies on peptides containing α,α-disubstituted amino acids, a class that includes derivatives of AEH, have shown that these modifications can drastically alter the conformational preferences of the peptide backbone. researchgate.net For instance, while peptides of α-methylated α,α-disubstituted amino acids often adopt helical structures, those with α-ethylated residues can favor fully extended planar conformations. researchgate.net This is attributed to the increased steric hindrance from the larger ethyl group.

In the context of peptide-protein interactions, the conformation of the AEH side chain is critical. Molecular modeling can predict the preferred rotamers of the side chain and how they might fit into a binding pocket. The hydrophobicity of the branched alkyl side chain also plays a significant role in these interactions. researchgate.netresearchgate.net

Peptide conjugates of AEH, such as those with fluorescent probes like 7-amino-4-methylcoumarin (B1665955) (AMC), are used to study enzyme specificity. researchgate.netresearchgate.netmdpi.com Conformational analysis of these conjugates helps in understanding how the structure of the AEH residue affects the presentation of the reporter group to the enzyme's active site. researchgate.net

| Parameter | Value/Description | Source |

| Computed TPSA | 75.63 | chemscene.com |

| Computed LogP | 2.7906 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 6 | chemscene.com |

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of 2-amino-4-ethylhexanoic acid. acs.orgcmst.eu These calculations can provide information on atomic charges, orbital energies (HOMO and LUMO), and the distribution of electron density within the molecule.

The reactivity profile of AEH can be assessed by calculating various descriptors. For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) can indicate its susceptibility to nucleophilic or electrophilic attack. The electrostatic potential surface can reveal regions of the molecule that are likely to engage in electrostatic interactions.

Studies on related carboxylic acids have shown that the structure of the alkyl chain can influence the electronic structure of intermediates in chemical reactions. acs.org For example, the g-factor anisotropy in EPR spectra of iron-oxygen intermediates was found to be dependent on whether the α-carbon of the carboxylic acid was primary, secondary, or tertiary. acs.org While not directly on AEH, this highlights the potential for its branched side chain to electronically influence reactive species.

| Property | Value (kJ/mol) | Method |

| Bond Dissociation Enthalpy (BDE) | Varies by bond | DFT |

| Adiabatic Ionization Potential (AIP) | Varies by conformation | DFT |

| Proton Affinity (PA) | Varies by site | DFT |

Molecular Dynamics Simulations in Biomolecular Contexts

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules like 2-amino-4-ethylhexanoic acid in a biological environment, such as in solution or interacting with a protein. nih.govmpg.denih.gov These simulations can track the movements of atoms over time, providing a detailed picture of conformational changes, solvent interactions, and binding events. mpg.de

When AEH is part of a peptide simulated in water, MD can reveal how the hydrophobic side chain influences the peptide's folding and its interaction with surrounding water molecules. The bulky, branched nature of the side chain can disrupt regular secondary structures like alpha-helices or beta-sheets, or alternatively, stabilize specific folded conformations through hydrophobic collapse. researchgate.net

In the context of enzyme-substrate interactions, MD simulations can be used to model the process of a peptide containing AEH binding to an enzyme's active site. mdpi.com This can help to identify key interactions, such as hydrogen bonds and van der Waals contacts, that contribute to binding affinity and specificity. conicet.gov.arresearchgate.net For example, simulations could elucidate why a substrate containing AEH might show a lower reaction velocity with an enzyme like chymotrypsin (B1334515) compared to a substrate with a different hydrophobic side chain, despite having high hydrophobicity. researchgate.netresearchgate.netmdpi.com This could be due to steric clashes or an unfavorable orientation within the active site. researchgate.netresearchgate.net

MD simulations are also crucial for understanding the conformational ensembles of peptides, which is particularly important for intrinsically disordered regions of proteins that may contain unusual amino acids. nih.gov

| Simulation Type | System | Key Findings |

| Explicit Solvent MD | AEH-containing peptide in water | Characterization of side chain and backbone dynamics, and solvent accessible surface area. |

| Protein-Ligand MD | AEH-peptide in complex with an enzyme | Elucidation of binding modes, interaction energies, and conformational changes upon binding. |

| Umbrella Sampling | AEH-peptide and enzyme active site | Calculation of the potential of mean force and binding free energy. |

Structure-Activity Relationship (SAR) Studies for Enzyme Interactions Based on Side Chain Features

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. For 2-amino-4-ethylhexanoic acid, SAR studies focus on how its unique side chain influences interactions with enzymes. researchgate.netnih.govresearchgate.net

The branched and hydrophobic nature of the AEH side chain is a key determinant of its interaction with enzymes. researchgate.netresearchgate.net In a study investigating the substrate specificity of chymotrypsin, a peptide containing AEH was found to have high hydrophobicity but resulted in a low reaction velocity. researchgate.netresearchgate.netmdpi.com This suggests that while hydrophobicity is important for binding to the enzyme's S1 pocket, the steric bulk of the branched side chain can hinder the proper positioning of the scissile bond for catalysis. researchgate.netresearchgate.net

In contrast, a substrate with cyclohexylalanine (Cha), which is also highly hydrophobic but has a different shape, showed a high reaction velocity. researchgate.netresearchgate.netmdpi.com A substrate with phenylalanine, which is less hydrophobic but has an aromatic ring, showed the highest specificity. researchgate.netresearchgate.net These findings demonstrate that the substrate specificity of chymotrypsin is influenced by a combination of hydrophobicity, aromaticity, and the structural expanse of the amino acid side chain. researchgate.net

SAR studies on other systems, such as inhibitors of arginase, have also highlighted the importance of α-substituents on amino acid-based inhibitors. conicet.gov.arresearchgate.netacs.org The size, shape, and chemical nature of these substituents can dramatically affect binding potency and selectivity. conicet.gov.aracs.org While not directly involving AEH, these studies underscore the principle that modifications to the side chain, such as the ethyl branch in AEH, are a critical aspect of designing molecules with specific enzyme interaction profiles. acs.org

| Amino Acid in Peptide Substrate | Relative Hydrophobicity | Chymotrypsin Reaction Velocity | Key Side Chain Feature |

| 2-Amino-4-ethylhexanoic acid (AEH) | High | Low | Branched Alkyl researchgate.netresearchgate.net |

| Cyclohexylalanine (Cha) | High | High | Cyclic Alkyl researchgate.netresearchgate.netmdpi.com |

| Phenylalanine (Phe) | Moderate | Very High | Aromatic researchgate.netresearchgate.net |

| Leucine (Leu) | High | Low | Branched Alkyl mdpi.com |

Biochemical and Biological Research Applications of 2 Amino 4 Ethylhexanoic Acid As a Research Tool

Probing Enzyme Substrate Specificity and Catalytic Mechanisms

The distinct structure of 2-amino-4-ethylhexanoic acid, which differs from natural amino acids, makes it an excellent tool for exploring the substrate specificity of enzymes. researchgate.net Its incorporation into peptide substrates allows for a nuanced examination of how enzymes recognize and process their targets.

Investigation of Steric and Hydrophobic Effects of 2-Amino-4-ethylhexanoic Acid on Enzyme-Substrate Interactions (e.g., Chymotrypsin)

Research has utilized 2-amino-4-ethylhexanoic acid to understand the interplay of hydrophobicity and steric hindrance in enzyme-substrate binding, particularly with the protease chymotrypsin (B1334515). researchgate.netresearchgate.net Chymotrypsin typically shows a preference for substrates containing large, hydrophobic amino acid residues. nih.gov While AEH possesses a highly hydrophobic side chain, its branched nature introduces significant steric bulk. researchgate.netnii.ac.jp

A study comparing peptidyl 7-Amino-4-methylcoumarin (B1665955) (AMC) substrates containing AEH, cyclohexylalanine (Cha), and phenylalanine (Phe) revealed that the substrate with AEH exhibited a low reaction velocity with chymotrypsin, despite its high hydrophobicity. researchgate.netmdpi.com In contrast, the substrate with Cha, which is also highly hydrophobic but has a more constrained cyclic structure, showed a high reaction velocity. researchgate.netmdpi.com The substrate containing the natural aromatic amino acid phenylalanine, although less hydrophobic than both AEH and Cha substrates, demonstrated the highest specificity for chymotrypsin. researchgate.netmdpi.com

These findings highlight that the specificity of chymotrypsin is not solely dictated by hydrophobicity or aromaticity, but is also significantly influenced by the structural dimensions and steric hindrance of the amino acid residue at the recognition site. researchgate.netmdpi.com The branched side chain of AEH appears to sterically hinder its entry into the active site of chymotrypsin, thereby reducing the enzyme's activity. researchgate.netnii.ac.jpmdpi.com

Table 1: Comparison of Amino Acid Properties and Chymotrypsin Activity

| Amino Acid in Substrate | Hydrophobicity | Key Structural Feature | Observed Chymotrypsin Reaction Velocity |

| 2-Amino-4-ethylhexanoic Acid (AEH) | High | Branched aliphatic side chain | Low |

| Cyclohexylalanine (Cha) | High | Cyclic aliphatic side chain | High |

| Phenylalanine (Phe) | Moderate | Aromatic side chain | Highest |

Kinetic Analysis of Enzyme Activity with Peptides Containing 2-Amino-4-ethylhexanoic Acid

Kinetic studies provide quantitative insights into the effect of 2-amino-4-ethylhexanoic acid on enzyme catalysis. The Michaelis-Menten kinetics of chymotrypsin with various peptide substrates have been determined to understand the affinity of the enzyme for these substrates (Km) and the maximum reaction rate (Vmax). mdpi.com

In one study, the kinetic parameters for chymotrypsin activity were determined using fluorescently labeled peptide substrates of the sequence H₂N-Ala-Ala-XXX-AMC, where XXX was AEH, Cha, Phe, or Leucine (Leu). researchgate.net The results showed that the substrate containing AEH had a significantly lower reaction velocity compared to the substrate with Cha, and the highest specificity was observed for the phenylalanine-containing substrate. researchgate.netmdpi.com The low reaction velocity for the AEH substrate is attributed to the steric hindrance from its branched side chain, which has a high degree of structural freedom. nii.ac.jpmdpi.com

These kinetic analyses confirm that while hydrophobicity is a crucial factor for chymotrypsin recognition, the specific three-dimensional structure of the side chain plays a pivotal role in determining the efficiency of catalysis. researchgate.netmdpi.com The steric bulk of the ethyl group in the 4-position of the hexanoic acid side chain in AEH likely prevents optimal positioning of the substrate in the enzyme's active site, leading to reduced catalytic efficiency.

Table 2: Kinetic Parameters of Chymotrypsin with Different Peptide Substrates

| Substrate (H₂N-Ala-Ala-XXX-AMC) | Km (µM) | Vmax (µM/min) | kcat/Km (M-1s-1) |

| XXX = AEH | Data not consistently available | Low | Data not consistently available |

| XXX = Cha | Data not consistently available | High | Data not consistently available |

| XXX = Phe | Data not consistently available | Highest | Data not consistently available |

| XXX = Leu | Data not consistently available | Low | Data not consistently available |

| Note: Specific numerical values for kinetic parameters are often presented in graphical form in the primary literature and may vary based on experimental conditions. The table reflects the relative trends observed in the studies. |

Utility in Unnatural Amino Acid Incorporation Methodologies for Protein Engineering Research

The ability to incorporate unnatural amino acids like 2-amino-4-ethylhexanoic acid into proteins is a cornerstone of modern protein engineering. mdpi.com This technique allows for the creation of proteins with novel properties and functions that are not accessible with the canonical 20 amino acids. nih.gov The incorporation of AEH, with its distinct steric and hydrophobic properties, can be used to probe protein structure-function relationships in detail. researchgate.netresearchgate.net

Methodologies such as cell-free protein synthesis (CFPS) provide a robust platform for the site-specific incorporation of unnatural amino acids. nih.gov These systems bypass the constraints of the cell membrane and potential toxicity of the unnatural amino acid to the host organism. nih.gov By engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs, researchers can direct the translational machinery to incorporate AEH at specific codons in a target gene. nih.gov

The synthesis of proteins containing AEH can help in understanding the role of side-chain packing and hydrophobicity in protein folding, stability, and interaction with other molecules. The branched side chain of AEH can introduce specific local perturbations in a protein's structure, the effects of which can be systematically studied. nii.ac.jpmdpi.com This approach provides valuable information for designing proteins with enhanced stability, novel catalytic activities, or specific binding affinities. mdpi.com

Development of Biochemical Probes and Assays Employing 2-Amino-4-ethylhexanoic Acid Derivatives

Derivatives of 2-amino-4-ethylhexanoic acid are instrumental in the development of sophisticated biochemical probes and assays. A prominent application is the synthesis of fluorogenic peptide substrates for detecting protease activity. researchgate.netmdpi.com In these probes, a peptide containing AEH is linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC). researchgate.netresearchgate.netmdpi.com

In its intact state, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide bond by a specific protease, the AMC is released, resulting in a measurable increase in fluorescence. researchgate.net By incorporating AEH into the peptide sequence, these probes can be designed to have high specificity for a particular protease. nii.ac.jpmdpi.com The unique steric and hydrophobic properties of AEH can be exploited to fine-tune the substrate's recognition by the target enzyme, while minimizing cleavage by other proteases. nii.ac.jp

For instance, a substrate containing AEH was used to investigate the specificity of chymotrypsin and subtilisin, two proteases with similar substrate preferences. nii.ac.jp The steric hindrance provided by the AEH side chain led to reduced recognition by both enzymes, demonstrating how unnatural amino acids can be used to modulate protease activity and develop more selective assays. nii.ac.jp These probes are valuable tools for diagnosing diseases where protease activity is dysregulated and for high-throughput screening of potential enzyme inhibitors. mdpi.com

Future Directions and Emerging Research Opportunities for 2 Amino 4 Ethylhexanoic Acid

Expanding the Synthetic Diversity of 2-Amino-4-ethylhexanoic Acid Derivatives

The exploration of 2-Amino-4-ethylhexanoic acid's full potential is intrinsically linked to the development of a diverse library of its derivatives. The synthesis of AEH has been accomplished using methods such as the Strecker synthesis starting from butyl ethyl ketone and through the alkylation of diethyl acetamidomalonate. researchgate.netresearchgate.net These foundational methods provide a platform for further chemical modifications to create a wide array of novel analogues.

Future synthetic efforts could focus on several key areas:

Side-Chain Functionalization: Introducing various functional groups onto the ethylhexyl side chain could dramatically alter the properties of the resulting amino acid. For example, hydroxylation, halogenation, or the introduction of aromatic or heterocyclic moieties could modulate hydrophobicity, polarity, and steric bulk, leading to derivatives with tailored characteristics for specific applications.

N-Terminal and C-Terminal Modifications: Beyond simple peptide bond formation, the amino and carboxylic acid termini of AEH can be modified to create novel chemical entities. This includes N-alkylation, which has been shown to increase resistance to enzymatic degradation in other amino acids, and the formation of various ester or amide derivatives at the C-terminus. researchgate.net

Di- and Tri-peptide Scaffolds: Incorporating AEH into small peptide sequences with other natural or unnatural amino acids can generate a vast number of new molecules. These peptides could be designed to have specific secondary structures or to act as inhibitors or probes for a wider range of biological targets. mdpi.com

The generation of such a diverse set of AEH derivatives will be crucial for exploring its full potential in the areas discussed in the subsequent sections.

Table 1: Potential Synthetic Modifications of 2-Amino-4-ethylhexanoic Acid

| Modification Type | Target Site | Potential New Properties | Research Application |

| Hydroxylation | Ethylhexyl side chain | Increased polarity, hydrogen bonding capability | Altered peptide conformation, new biological interactions |

| Halogenation | Ethylhexyl side chain | Modified electronic properties, potential for further reaction | Probes for spectroscopic analysis, altered binding affinity |

| Aromatic/Heterocyclic Moiety Addition | Ethylhexyl side chain | Increased hydrophobicity, potential for π-π stacking | Enhanced binding to aromatic pockets in proteins |

| N-Alkylation | Amino terminus | Increased resistance to proteolysis | Development of more stable peptide-based therapeutics |

| Esterification/Amidation | Carboxyl terminus | Modified solubility and cell permeability | Prodrug design, modulation of pharmacokinetic properties |

Advanced Spectroscopic Characterization of Novel Functionalized Analogues

A thorough understanding of the three-dimensional structure and dynamics of novel AEH derivatives and the peptides that contain them is paramount for rational design and application. Advanced spectroscopic techniques will play a pivotal role in this characterization.

Mass spectrometry (MS) is another indispensable tool for the characterization of these novel compounds. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of newly synthesized derivatives with high accuracy. mdpi.comnih.gov Tandem MS (MS/MS) techniques can be used to sequence peptides containing AEH and to identify sites of modification. conicet.gov.ar Furthermore, specialized MS techniques like ion mobility-mass spectrometry can be employed to separate and characterize chiral amino acids and their derivatives, which is particularly relevant for ensuring the enantiomeric purity of synthesized AEH analogues. mdpi.comgrafiati.com

Table 2: Spectroscopic Techniques for Characterizing AEH Derivatives

| Technique | Information Obtained | Relevance to AEH Research |

| 2D NMR (COSY, TOCSY, NOESY) | 3D structure, conformation, intramolecular distances | Elucidating the structural impact of the branched side chain on peptide backbones. |

| Isotope-Resolved NMR | Enhanced signal resolution and assignment | Detailed structural analysis of complex AEH-containing peptides. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition | Confirmation of the successful synthesis of novel derivatives. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns, peptide sequencing | Verification of AEH incorporation into specific peptide sequences. |

| Ion Mobility-Mass Spectrometry | Separation of chiral isomers | Quality control of enantiomerically pure AEH synthesis. |

Integration into Advanced Materials Science Research as a Chiral Building Block

The chirality and unique branched structure of 2-Amino-4-ethylhexanoic acid make it a promising candidate as a chiral building block for the development of advanced materials. While the direct use of AEH in materials science is still an emerging area, the applications of its parent carboxylic acid, 2-ethylhexanoic acid, and other amino acids provide a strong rationale for its potential.

Metal salts of 2-ethylhexanoic acid are widely used as catalysts and stabilizers in polymer production, including for polyvinylchloride (PVC) and in the ring-opening polymerization of lactide to form biodegradable polyesters. mdpi.combasf.com This suggests that AEH, with its additional amino functionality, could be incorporated into polymers to introduce both chirality and a reactive handle for further functionalization.

The field of chiral polymers, which are explored for applications in chiral recognition, kinetic resolution, and asymmetric catalysis, represents a significant opportunity for AEH. mdpi.com For instance, amino acid-based chiral nanoparticles have been shown to act as nucleating agents for the enantioselective crystallization of racemic mixtures. mdpi.com The incorporation of AEH into polymer chains could lead to novel materials with unique chiral recognition capabilities.

Furthermore, the self-assembly of peptides containing AEH could be explored for the creation of supramolecular structures. The conformation of peptides containing α,α-disubstituted amino acids, a class to which AEH belongs, has been shown to favor helical structures. researchgate.net By designing peptides that incorporate AEH, it may be possible to control the formation of specific nanostructures, such as nanofibers or nanotubes, with potential applications in tissue engineering and drug delivery.

Exploration in Mechanistic Biological Studies Beyond Enzyme Specificity

Initial biological studies of 2-Amino-4-ethylhexanoic acid have primarily focused on its use in peptide substrates to probe the specificity of enzymes like chymotrypsin (B1334515). mdpi.commdpi.comresearchgate.net The steric hindrance provided by its branched side chain has been shown to significantly affect enzyme activity. mdpi.com However, the future of AEH in biological research lies in its application to a much broader range of mechanistic studies.

The incorporation of unnatural amino acids into proteins is a powerful technique to probe protein structure, dynamics, and function. ipb.ptnih.gov AEH could be genetically encoded and site-specifically incorporated into proteins to study:

Protein Folding and Stability: The bulky, flexible side chain of AEH could be used to probe the role of specific residues in the hydrophobic core of a protein, providing insights into the forces that govern protein folding and stability.

Protein-Protein Interactions: By replacing a key residue at a protein-protein interface with AEH, it would be possible to investigate the importance of that residue's size, shape, and hydrophobicity for the interaction.

Conformational Changes: The unique spectroscopic signatures of modified AEH derivatives could be used as probes to monitor conformational changes in proteins upon ligand binding or during enzymatic catalysis. researchgate.net Studies on hexapeptides containing other dehydroamino acids have already demonstrated the utility of spectroscopic methods like NMR and circular dichroism in elucidating conformational preferences. nih.gov

Moreover, peptides containing AEH could be investigated for their own intrinsic biological activities. The incorporation of unnatural amino acids can lead to peptides with enhanced stability, altered receptor binding affinity, and novel therapeutic properties. For example, derivatives of α,α-disubstituted amino acids have been explored as potent enzyme inhibitors in their own right, moving beyond their use as simple probes. conicet.gov.ar

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-4-ethylhexanoic acid with high enantiomeric purity?

Synthesis of enantiomerically pure 2-Amino-4-ethylhexanoic acid typically involves chiral resolution or asymmetric catalysis. For example, enantioselective hydrogenation using transition-metal catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (>95%). Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is critical to remove diastereomeric impurities. Reference standards from reliable suppliers (e.g., Enamine Ltd’s Building Blocks Catalogue) should be used for chiral HPLC validation .

Q. How can researchers determine the purity and structural integrity of 2-Amino-4-ethylhexanoic acid using analytical techniques?

A multi-technique approach is recommended:

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with UV detection at 210 nm to assess enantiopurity.

- NMR : 1H and 13C NMR in D2O or DMSO-d6 to confirm backbone structure and detect impurities (e.g., ethyl group integration at δ 1.2–1.4 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+ at m/z 175.1). Cross-reference spectral data with NIST Chemistry WebBook entries for validation .

Q. What safety precautions are critical when handling 2-Amino-4-ethylhexanoic acid in laboratory settings?

Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A for eye irritation) .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of aerosols (GHS H335: respiratory irritation) .

- Storage : Keep at 2–8°C in airtight containers to prevent degradation and moisture absorption .

Q. What are the standard protocols for characterizing the solubility and stability of 2-Amino-4-ethylhexanoic acid in various solvents?

Perform gradient solubility tests in solvents like water, ethanol, and DMSO at 25°C and 60°C. Monitor stability via:

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point) of 2-Amino-4-ethylhexanoic acid?

Discrepancies often arise from polymorphic forms or hydration states. To resolve:

- DSC Analysis : Compare melting endotherms of synthesized batches with literature values.

- XRPD : Identify crystalline phases and match with reference patterns (e.g., Cambridge Structural Database).

- Collaborative Testing : Share samples with independent labs for validation, citing methodologies from authoritative handbooks like the CRC Handbook of Chemistry and Physics .

Advanced Research Questions

Q. What advanced spectroscopic methods are suitable for resolving stereochemical ambiguities in 2-Amino-4-ethylhexanoic acid derivatives?

- Vibrational Circular Dichroism (VCD) : Assign absolute configurations by correlating experimental and computed spectra.

- NOESY NMR : Detect spatial proximity between ethyl side chains and amino groups to confirm stereochemistry.

- Solid-State NMR : Analyze crystalline forms to distinguish between α- and β-polymorphs. Cross-validate results with computational models (e.g., DFT calculations) .

Q. How can researchers design experiments to investigate the metabolic pathways of 2-Amino-4-ethylhexanoic acid in biological systems?

- Isotope Labeling : Synthesize 13C/15N-labeled analogs and track incorporation into proteins or metabolites via LC-MS/MS.

- Enzyme Assays : Test substrate specificity with aminotransferases (e.g., branched-chain aminotransferase) using kinetic assays (Km/Vmax determination).

- In Vivo Studies : Administer radiolabeled compound to model organisms and analyze tissue distribution via autoradiography. Reference protocols from amino acid metabolism studies funded by entities like the Japan Society for the Promotion of Science .

Q. What strategies are effective for optimizing the crystallization conditions of 2-Amino-4-ethylhexanoic acid for X-ray diffraction studies?

- High-Throughput Screening : Use microbatch-under-oil or vapor diffusion methods with 96-well plates.

- Additive Screening : Test precipitants like polyethylene glycol (PEG 4000) and co-solvents (e.g., glycerol) to enhance crystal quality.

- Cryoprotection : Soak crystals in 20% ethylene glycol prior to flash-freezing. Compare unit cell parameters with entries in the Cambridge Structural Database to confirm isomorphism .

Q. How should contradictory results in the biological activity studies of 2-Amino-4-ethylhexanoic acid be systematically analyzed?

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., funnel plots) to detect publication bias.

- Dose-Response Reevaluation : Test activity across a wider concentration range (e.g., 1 nM–10 mM) to identify non-linear effects.

- Cell Line Validation : Ensure consistency in biological models (e.g., HepG2 vs. HEK293) and report cell passage numbers. Cite conflict-resolution frameworks from pharmacology reviews .

Q. What computational modeling approaches are recommended for predicting the reactivity of 2-Amino-4-ethylhexanoic acid in novel synthetic pathways?

- DFT Calculations : Optimize transition states for reactions like N-acylation or esterification using Gaussian 16.

- MD Simulations : Study solvation effects in aqueous vs. organic media using GROMACS.

- QSAR Models : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with experimental reaction yields. Validate predictions using PubChem data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.